

A Technical Guide to the c-Myc Inhibitor 10058-F4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *c-Myc inhibitor 14*

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This document provides a comprehensive technical overview of the c-Myc inhibitor 10058-F4, a small molecule compound that has been instrumental in studying the function of the c-Myc oncoprotein and evaluating its potential as a therapeutic target. This guide details the inhibitor's properties, mechanism of action, and includes detailed protocols for key experimental procedures.

Introduction to c-Myc and its Inhibition

The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.^{[1][2]} Its aberrant expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target. The c-Myc protein functions by forming a heterodimer with its partner, Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription.

Small molecule inhibitors that disrupt the c-Myc-Max interaction have emerged as valuable research tools and potential therapeutic agents. Among these, 10058-F4 is a well-characterized compound that specifically inhibits this protein-protein interaction.^{[3][4]}

Properties of c-Myc Inhibitor 10058-F4

The key physicochemical and biological properties of 10058-F4 are summarized in the table below.

Property	Value	Reference(s)
CAS Number	403811-55-2	[4] [5]
Molecular Formula	C ₁₂ H ₁₁ NOS ₂	[4] [5]
Molecular Weight	249.35 g/mol	[4]
Chemical Name	(5Z)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one	[5]
Appearance	Solid	
Purity	>99%	
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).	
Storage	Store as a solid at +4°C. In solvent, store at -20°C for up to 1 year or -80°C for up to 2 years.	[4] [6]
Mechanism of Action	A cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max heterodimerization, preventing transactivation of c-Myc target genes.	[3] [4] [6]

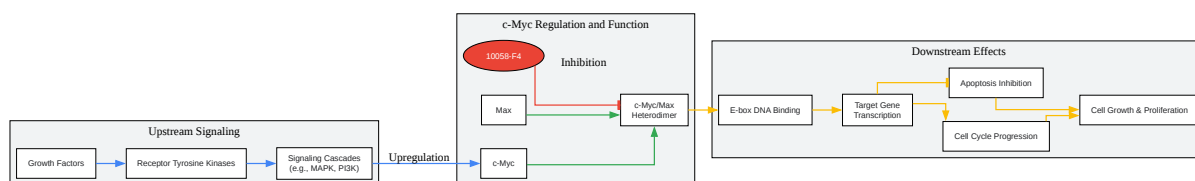
Biological Activity and Effects

10058-F4 has been demonstrated to exert a range of biological effects in various cancer cell lines, primarily through the inhibition of c-Myc's transcriptional activity.

Effect	Cell Line(s)	IC ₅₀ / Effective Concentration	Reference(s)
Inhibition of c-Myc-Max Dimerization	Cell-free assay	64 μ M	[5]
Inhibition of Cell Proliferation	Ovarian Cancer (SKOV3, Hey)	16-100 μ M	[7]
Induction of Apoptosis	Acute Myeloid Leukemia (HL-60, U937, NB4)	~100 μ M	[1][5]
Cell Cycle Arrest	Acute Myeloid Leukemia (AML) cells, rat1a-c-Myc cells	Effective at various concentrations	[1][3]
Myeloid Differentiation	Human Acute Myeloid Leukemia cells	Not specified	[1]

Signaling Pathway Inhibition

The primary mechanism of action of 10058-F4 is the disruption of the c-Myc-Max heterodimer. This prevents the complex from binding to the E-box sequences of its target genes, thereby inhibiting their transcription. The downstream consequences of this inhibition are manifold and include cell cycle arrest and the induction of apoptosis.



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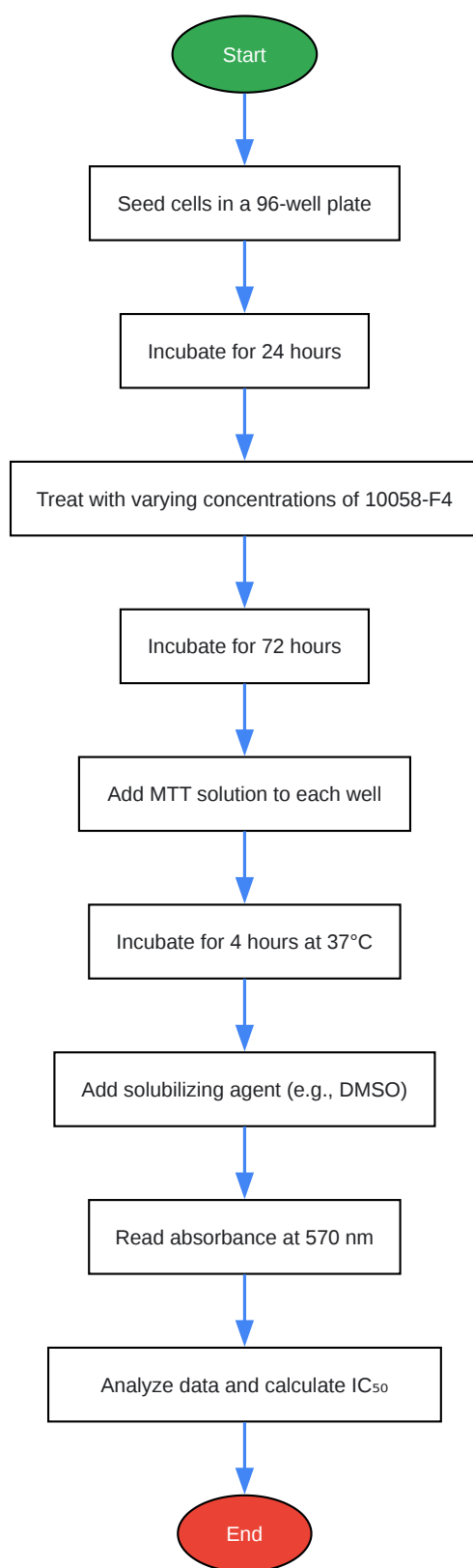
Caption: c-Myc Signaling Pathway and Point of Inhibition by 10058-F4.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the effects of c-Myc inhibitors like 10058-F4.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 10058-F4 on the metabolic activity of cells, which is an indicator of cell viability.



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Caption: Workflow for a Cell Viability (MTT) Assay.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^5 cells/mL and incubate for 24 hours.[\[3\]](#)
- Treatment: Treat the cells in triplicate with a range of concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 μ M) and a vehicle control (DMSO).[\[3\]](#)
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[\[3\]](#)
- MTT Addition: Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[\[3\]](#)[\[8\]](#)
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[3\]](#)
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[\[3\]](#)[\[8\]](#)
- Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with 10058-F4.[\[2\]](#)

Methodology:

- Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 10058-F4 for 24-48 hours.[\[7\]](#)[\[8\]](#)
- Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.[\[2\]](#)
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

- **Staining:** Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[\[2\]](#)[\[8\]](#)
- **Flow Cytometry:** Analyze the stained cells by flow cytometry within one hour.
- **Data Analysis:** Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for c-Myc and Target Gene Expression

This technique is used to assess the protein levels of c-Myc and its downstream targets (e.g., p21, p27, Bcl-2, Bax) after treatment with 10058-F4.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Methodology:

- **Cell Lysis:** Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against c-Myc and other target proteins overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The c-Myc inhibitor 10058-F4 is a valuable tool for investigating the roles of c-Myc in cancer biology. Its ability to disrupt the c-Myc-Max interaction provides a specific mechanism for studying the downstream consequences of c-Myc inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this and other c-Myc inhibitors in their own research, contributing to the ongoing efforts to develop effective therapies targeting this critical oncoprotein.

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- To cite this document: BenchChem. [A Technical Guide to the c-Myc Inhibitor 10058-F4]. BenchChem, [2025]. [Online PDF]. Available at:

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